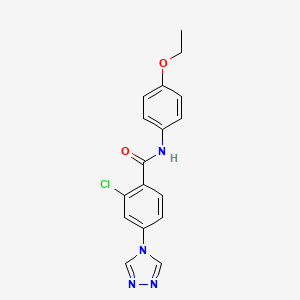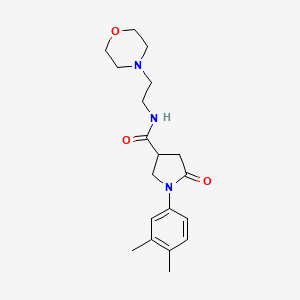![molecular formula C17H27N3O2 B5320866 1-cyclohexyl-4-[(5-isopropyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5320866.png)
1-cyclohexyl-4-[(5-isopropyl-3-isoxazolyl)carbonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-4-[(5-isopropyl-3-isoxazolyl)carbonyl]piperazine, also known as CPP, is a chemical compound that has been widely used in scientific research for its various applications. CPP belongs to the class of piperazine derivatives and has been extensively studied for its pharmacological properties.
Mechanism of Action
1-cyclohexyl-4-[(5-isopropyl-3-isoxazolyl)carbonyl]piperazine acts as a non-competitive antagonist of the NMDA receptor by binding to the receptor's ion channel and blocking the influx of calcium ions. This leads to a decrease in the excitatory neurotransmission mediated by the NMDA receptor. The inhibition of the NMDA receptor by this compound has been reported to have both beneficial and detrimental effects depending on the experimental context.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. The inhibition of the NMDA receptor by this compound has been reported to lead to a decrease in synaptic plasticity, which can have both beneficial and detrimental effects on learning and memory processes. Additionally, this compound has been reported to have anxiolytic and antipsychotic effects in animal models. However, the use of this compound in humans is limited due to its potential neurotoxicity and adverse effects on cognitive function.
Advantages and Limitations for Lab Experiments
1-cyclohexyl-4-[(5-isopropyl-3-isoxazolyl)carbonyl]piperazine has several advantages in lab experiments, including its potency and selectivity for the NMDA receptor, which makes it a valuable tool in the study of NMDA receptor-mediated processes. Additionally, this compound has a well-established synthesis method and can be easily obtained from commercial sources. However, the use of this compound in lab experiments is limited by its potential neurotoxicity and adverse effects on cognitive function, which can affect the interpretation of experimental results.
Future Directions
There are several future directions for the study of 1-cyclohexyl-4-[(5-isopropyl-3-isoxazolyl)carbonyl]piperazine. One potential direction is the development of novel NMDA receptor antagonists that have fewer adverse effects on cognitive function. Additionally, the role of this compound in the treatment of psychiatric disorders such as schizophrenia and anxiety disorders warrants further investigation. Finally, the use of this compound in combination with other pharmacological agents may provide insights into the complex interactions between different neurotransmitter systems.
Synthesis Methods
The synthesis of 1-cyclohexyl-4-[(5-isopropyl-3-isoxazolyl)carbonyl]piperazine involves the reaction between cyclohexylamine and 5-isopropyl-3-isoxazolylcarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to yield this compound. The synthesis of this compound has been reported in various literature sources, and the purity and yield of this compound can be optimized by modifying the reaction conditions.
Scientific Research Applications
1-cyclohexyl-4-[(5-isopropyl-3-isoxazolyl)carbonyl]piperazine has been used in various scientific research studies due to its diverse pharmacological properties. This compound has been reported to act as a potent N-methyl-D-aspartate (NMDA) receptor antagonist, which makes it a valuable tool in the study of NMDA receptor-mediated processes. This compound has also been used as a tool to study the role of glutamate in synaptic plasticity and learning and memory processes. Additionally, this compound has been used as a tool to investigate the role of the dopaminergic system in reward-related behavior.
properties
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-(5-propan-2-yl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-13(2)16-12-15(18-22-16)17(21)20-10-8-19(9-11-20)14-6-4-3-5-7-14/h12-14H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPUESOWRGHIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)C(=O)N2CCN(CC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5320790.png)
![6-(methoxymethyl)-1-methyl-4-[4-(1H-1,2,4-triazol-3-ylcarbonyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5320805.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]-2,2-dimethylpropyl}methanesulfonamide](/img/structure/B5320813.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-(isopropylamino)pyrimidine-5-carboxamide](/img/structure/B5320824.png)
![8-{[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5320825.png)


![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-2-methylpyrimidine-5-carboxamide](/img/structure/B5320847.png)
![4-[(2-chlorobenzyl)oxy]-3-ethoxybenzamide](/img/structure/B5320856.png)
![2-bromo-N-{2-(4-chlorophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide](/img/structure/B5320858.png)
![2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-N-(2-methylphenyl)acetamide](/img/structure/B5320859.png)
![11-(2,1-benzisoxazol-3-ylcarbonyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5320883.png)
![5,6-dimethyl-3-(4-phenoxybutyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5320888.png)
